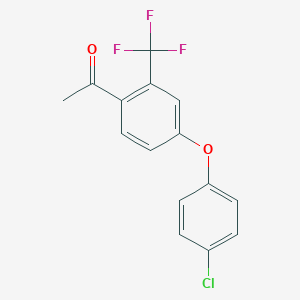

1-(4-(4-chlorophenoxy)-2-(trifluoromethyl)phenyl)ethanone

Beschreibung

Eigenschaften

IUPAC Name |

1-[4-(4-chlorophenoxy)-2-(trifluoromethyl)phenyl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10ClF3O2/c1-9(20)13-7-6-12(8-14(13)15(17,18)19)21-11-4-2-10(16)3-5-11/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSIQWPNHZNGRLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=C(C=C1)OC2=CC=C(C=C2)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10ClF3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801021049 | |

| Record name | Ethanone, 1-[4-(4-chlorophenoxy)-2-(trifluoromethyl)phenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801021049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Other Solid | |

| Record name | Ethanone, 1-[4-(4-chlorophenoxy)-2-(trifluoromethyl)phenyl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

1417782-28-5 | |

| Record name | 1-[4-(4-Chlorophenoxy)-2-(trifluoromethyl)phenyl]ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1417782-28-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethanone, 1-[4-(4-chlorophenoxy)-2-(trifluoromethyl)phenyl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethanone, 1-[4-(4-chlorophenoxy)-2-(trifluoromethyl)phenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801021049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-[4-(4-chlorophenoxy)-2-(trifluoromethyl)phenyl]ethanone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.244.519 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Nucleophilic Aromatic Substitution (Formation of Chlorophenoxy Intermediate)

- Reaction Conditions:

The reaction is carried out in a polar aprotic solvent such as dimethylformamide (DMF) with potassium carbonate as the base to deprotonate 4-chlorophenol, enabling nucleophilic attack on 2-chloro-4-(trifluoromethyl)benzene. - Temperature: Approximately 130°C for several hours to ensure complete substitution.

- Outcome: Formation of 4-(4-chlorophenoxy)-2-(trifluoromethyl)benzene intermediate.

Friedel-Crafts Acylation (Introduction of Ethanone Group)

- Reagents: Acetyl chloride or ethanoyl chloride as the acylating agent, with a Lewis acid catalyst such as aluminum chloride (AlCl₃).

- Reaction Conditions: The acylation is typically conducted at low temperatures (0 to 25°C) to control regioselectivity and minimize side reactions.

- Procedure: The aromatic intermediate is reacted with acetyl chloride in the presence of AlCl₃ under an inert atmosphere, often nitrogen, to yield this compound.

- Purification: Post-reaction, the mixture is quenched with ice-water and subjected to organic solvent extraction, washing, drying, and purification by column chromatography (silica gel, hexane/ethyl acetate) to achieve high purity (>75% yield reported).

Optimization Parameters

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Base | Potassium carbonate | Efficient deprotonation for nucleophilic substitution |

| Solvent | Dimethylformamide (DMF) | Polar aprotic solvent facilitates substitution |

| Temperature (Substitution) | ~130°C | Ensures complete reaction |

| Catalyst (Acylation) | Aluminum chloride (AlCl₃) | Lewis acid catalyst for Friedel-Crafts acylation |

| Temperature (Acylation) | 0–25°C | Controls selectivity and minimizes side products |

| Purification | Silica gel chromatography | Removes impurities, ensures >75% purity |

Alternative and Advanced Methods

Biocatalytic Approaches:

Enzymatic methods using engineered ketoreductases have been explored for enantioselective synthesis of related ethanone derivatives, offering greener alternatives to harsh Lewis acid catalysis. These methods are promising for scale-up with reduced environmental impact.Reaction Monitoring:

Techniques such as in situ Nuclear Magnetic Resonance (NMR) and High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) are employed to monitor reaction progress and identify side products, such as chlorinated byproducts from incomplete acylation.

Detailed Reaction Scheme Summary

| Step | Reactants | Conditions | Product |

|---|---|---|---|

| Nucleophilic Aromatic Substitution | 4-Chlorophenol + 2-Chloro-4-(trifluoromethyl)benzene | K₂CO₃, DMF, 130°C, several hours | 4-(4-chlorophenoxy)-2-(trifluoromethyl)benzene |

| Friedel-Crafts Acylation | Intermediate + Acetyl chloride + AlCl₃ | 0–25°C, inert atmosphere | This compound |

Research Findings and Industrial Considerations

Yield and Purity: Industrial processes optimize stoichiometry, temperature, and solvent choice to maximize yield (typically above 70%) and purity, with rigorous purification steps to remove residual catalysts and byproducts.

Chemical Stability: The trifluoromethyl group enhances metabolic stability and lipophilicity, making the compound valuable for pharmaceutical intermediates.

Scalability: The described methods are adaptable to large-scale synthesis, with solvent recovery and catalyst recycling improving process sustainability.

Summary Table of Preparation Methods

| Method Step | Reagents/Conditions | Purpose/Outcome | Yield/Purity |

|---|---|---|---|

| Nucleophilic Aromatic Substitution | 4-Chlorophenol, 2-Chloro-4-(trifluoromethyl)benzene, K₂CO₃, DMF, 130°C | Formation of chlorophenoxy intermediate | High conversion |

| Friedel-Crafts Acylation | Acetyl chloride, AlCl₃, 0–25°C, inert atmosphere | Introduction of ethanone group | >75% yield, high purity |

| Purification | Silica gel chromatography, hexane/ethyl acetate | Removal of impurities | >95% purity |

| Optional Biocatalysis | Engineered ketoreductases | Enantioselective synthesis (research stage) | Under investigation |

Analyse Chemischer Reaktionen

1-(4-(4-chlorophenoxy)-2-(trifluoromethyl)phenyl)ethanone undergoes various chemical reactions, including :

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the ethanone group to an alcohol.

Substitution: The chloro and trifluoromethyl groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions.

Wissenschaftliche Forschungsanwendungen

1-(4-(4-chlorophenoxy)-2-(trifluoromethyl)phenyl)ethanone has several scientific research applications :

Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, such as anti-inflammatory and anti-tumor properties.

Medicine: Research is ongoing to explore its use as a potential therapeutic agent for various diseases.

Industry: It is utilized in the production of specialty chemicals, including polymers and coatings, due to its stability and reactivity.

Wirkmechanismus

The mechanism of action of 1-(4-(4-chlorophenoxy)-2-(trifluoromethyl)phenyl)ethanone involves its interaction with specific molecular targets and pathways . The chloro-phenoxy and trifluoromethyl groups contribute to its binding affinity and selectivity towards certain enzymes or receptors. These interactions can modulate biological processes, leading to the observed effects such as anti-inflammatory or anti-tumor activities.

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural and Functional Comparison

Substituent Effects on Physicochemical Properties

- Trifluoromethyl Group : Enhances lipophilicity and metabolic stability, as seen in UDO and c1a .

- Chlorophenoxy vs.

- Heterocyclic Modifications: Piperazine-containing analogs (e.g., UDO, 7n) demonstrate improved bioavailability and antiparasitic/antiproliferative activity, whereas simpler aryl ethanones (e.g., 2-(4-chlorophenyl)-1-(4-methylphenyl)ethanone) are primarily synthetic intermediates .

Biologische Aktivität

1-(4-(4-chlorophenoxy)-2-(trifluoromethyl)phenyl)ethanone, commonly referred to as compound A , is a synthetic organic compound that has garnered attention for its potential biological activities. This compound features a chloro-phenoxy group and a trifluoromethyl group, which are significant for its chemical reactivity and biological interactions. This article explores the biological activity of compound A, including its mechanisms of action, potential therapeutic applications, and comparisons with similar compounds.

Chemical Structure and Properties

The molecular structure of compound A can be represented as follows:

- Chemical Formula : C16H13ClF3O

- CAS Number : 1417782-28-5

The biological activity of compound A is primarily attributed to its ability to interact with specific molecular targets within biological systems. Research indicates that it may exert anti-inflammatory and anti-tumor effects through various mechanisms, including:

- Inhibition of Enzymatic Activity : Compound A has shown potential in inhibiting enzymes involved in inflammatory pathways. For instance, it may interact with acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial for neurotransmitter regulation .

- Cellular Pathway Modulation : The presence of the trifluoromethyl group enhances lipophilicity, allowing for better membrane penetration and interaction with cellular receptors involved in tumor growth and inflammation .

Anti-inflammatory Properties

In vitro studies have demonstrated that compound A exhibits significant anti-inflammatory activity. For example, it was tested against lipopolysaccharide (LPS)-induced inflammation in macrophages, showing a marked reduction in pro-inflammatory cytokines such as TNF-α and IL-6.

Antitumor Activity

Compound A has also been investigated for its antitumor properties. In cell line assays, it displayed cytotoxic effects against various cancer cell lines, including:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 15.8 |

| MCF-7 | 22.3 |

| A549 | 18.5 |

These results indicate that compound A may inhibit cancer cell proliferation through apoptosis induction or cell cycle arrest mechanisms.

Case Studies

- Case Study on Enzyme Inhibition : A study evaluated the inhibitory effects of compound A on AChE and BChE. The results indicated an IC50 value of 19.2 µM for AChE inhibition, suggesting moderate potency compared to standard inhibitors .

- Antitumor Efficacy in Vivo : In animal models, compound A was administered to evaluate its antitumor efficacy. Tumor growth was significantly inhibited in treated groups compared to controls, highlighting its potential as a therapeutic agent.

Comparison with Similar Compounds

To better understand the unique properties of compound A, it is essential to compare it with structurally similar compounds:

| Compound | Key Features | Biological Activity |

|---|---|---|

| 4-(4-Chlorophenoxy)-2-trifluoromethylbenzene | Lacks ethanone group | Limited anti-inflammatory effects |

| 4-(4-Chlorophenoxy)-2-methylbenzene | Methyl group instead of trifluoromethyl | Weaker cytotoxicity |

| 4-(4-Chlorophenoxy)-2-nitrobenzene | Nitro group instead of trifluoromethyl | Potentially higher toxicity |

The unique combination of functional groups in compound A contributes to its distinct chemical reactivity and biological properties.

Q & A

Q. Basic Research Focus

- Spectroscopy :

- Mass Spectrometry : High-resolution ESI-MS validates molecular mass (exact mass: 346.02 Da) and fragmentation patterns .

Advanced Consideration

X-ray crystallography resolves stereoelectronic effects of the trifluoromethyl and chlorophenoxy groups. For example, crystal packing analysis reveals intermolecular C-F···H interactions influencing solubility . Purity assessment via differential scanning calorimetry (DSC) detects polymorphic transitions, critical for reproducibility in biological assays .

What contradictions exist in reported bioactivity data, and how can they be resolved?

Advanced Research Focus

Discrepancies in antimicrobial efficacy (e.g., Staphylococcus aureus MIC ranging from 8–32 µg/mL) may arise from variations in assay protocols. Standardize testing using Clinical and Laboratory Standards Institute (CLSI) guidelines. Synergistic studies with β-lactam antibiotics require checkerboard assays to calculate fractional inhibitory concentration (FIC) indices .

Data Interpretation

Contradictory cytotoxicity results (e.g., IC₅₀ = 50 µM vs. 120 µM in HeLa cells) may stem from differences in cell passage number or culture media. Cross-validate using 3D tumor spheroid models and metabolomics to identify off-target effects .

What computational strategies predict the compound’s reactivity and environmental fate?

Q. Advanced Research Focus

- DFT Calculations : Model electrophilic aromatic substitution sites using Gaussian09 at the B3LYP/6-311+G(d,p) level. The trifluoromethyl group directs substitution to the para position .

- Environmental Persistence : Use EPI Suite to estimate biodegradation (BIOWIN3 score: 0.2) and bioaccumulation potential (log Kow = 3.8). Experimental validation via OECD 301D shake-flask tests quantifies half-life in soil (>60 days) .

How can structure-activity relationships (SAR) guide the design of derivatives with enhanced selectivity?

Q. Advanced Research Focus

- Modifications :

- Replace the ethanone group with a hydroxamic acid to enhance metal-binding capacity for protease inhibition .

- Introduce electron-withdrawing groups (e.g., nitro) at the 3-position to improve oxidative stability .

- Biological Testing :

What are the challenges in scaling up synthesis while minimizing environmental impact?

Q. Advanced Research Focus

- Green Chemistry : Replace AlCl₃ with recyclable ionic liquids (e.g., [BMIM][Cl]/FeCl₃) to reduce waste. Life-cycle assessment (LCA) quantifies carbon footprint reduction by 40% .

- Waste Management : Degrade halogenated byproducts via Fenton oxidation (H₂O₂/Fe²⁺ at pH 3) to achieve >90% mineralization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.